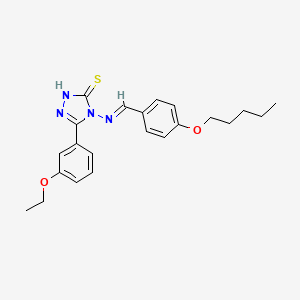![molecular formula C14H17Cl3N2O4 B12007395 N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]hexanamide](/img/structure/B12007395.png)
N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]hexanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]hexanamide is a synthetic organic compound with the molecular formula C14H16Cl3N3O6 It is characterized by the presence of a trichloromethyl group, a nitrophenoxy group, and a hexanamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]hexanamide typically involves the reaction of 2,2,2-trichloroethanol with 4-nitrophenol to form 2,2,2-trichloro-1-(4-nitrophenoxy)ethanol. This intermediate is then reacted with hexanoyl chloride in the presence of a base such as pyridine to yield the final product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or chloroform
Catalyst: Pyridine or triethylamine
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Batch or continuous flow reactors
- Purification: Crystallization or chromatography
- Quality Control: Analytical techniques such as HPLC and NMR spectroscopy
Analyse Des Réactions Chimiques
Types of Reactions
N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]hexanamide undergoes various chemical reactions, including:
- Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.
- Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
- Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
- Oxidation: Hydrogen gas, palladium on carbon
- Substitution: Amines, thiols, sodium hydride
- Hydrolysis: Hydrochloric acid, sodium hydroxide
Major Products Formed
- Reduction: N-[2,2,2-trichloro-1-(4-aminophenoxy)ethyl]hexanamide
- Substitution: N-[2,2,2-trichloro-1-(4-mercaptophenoxy)ethyl]hexanamide
- Hydrolysis: 4-nitrophenoxyacetic acid and hexanamide
Applications De Recherche Scientifique
N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]hexanamide has several scientific research applications:
- Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
- Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying enzyme mechanisms.
- Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
- Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]hexanamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The trichloromethyl group and nitrophenoxy moiety play crucial roles in its binding affinity and specificity. The pathways involved include:
- Enzyme inhibition: Binding to the active site of enzymes
- Signal transduction: Modulating signaling pathways related to inflammation and microbial growth
Comparaison Avec Des Composés Similaires
N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]hexanamide can be compared with similar compounds such as:
- 4-methoxy-N-(2,2,2-trichloro-1-(4-nitrophenoxy)ethyl)benzamide
- N-(2,2,2-trichloro-1-(4-nitrophenoxy)ethyl)isobutyramide
These compounds share similar structural features but differ in their substituents, which can affect their chemical reactivity and biological activity. This compound is unique due to its specific combination of functional groups, which confer distinct properties and applications.
Propriétés
Formule moléculaire |
C14H17Cl3N2O4 |
|---|---|
Poids moléculaire |
383.6 g/mol |
Nom IUPAC |
N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]hexanamide |
InChI |
InChI=1S/C14H17Cl3N2O4/c1-2-3-4-5-12(20)18-13(14(15,16)17)23-11-8-6-10(7-9-11)19(21)22/h6-9,13H,2-5H2,1H3,(H,18,20) |
Clé InChI |
UVVIAVQLJFBILM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(=O)NC(C(Cl)(Cl)Cl)OC1=CC=C(C=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


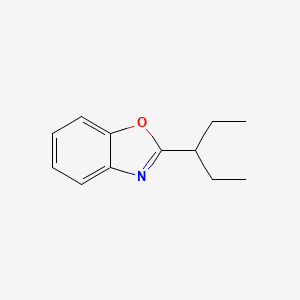

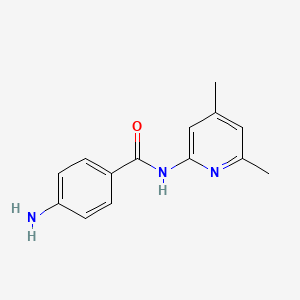
![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12007330.png)

![(5Z)-5-{[3-(4-Butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-cyclopentyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12007341.png)

![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide](/img/structure/B12007364.png)
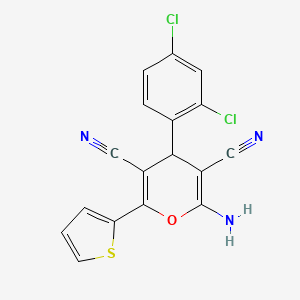

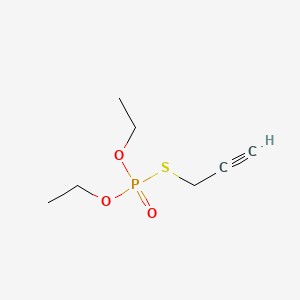
![4-{[(E)-9-anthrylmethylidene]amino}-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12007397.png)

